molecular formula C8H15BrO B13160220 (1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane

(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane

Cat. No.: B13160220
M. Wt: 207.11 g/mol
InChI Key: XAKZYYXKCLFRHJ-UHFFFAOYSA-N
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Description

(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by a cyclopropane ring substituted with a bromo group, a methoxy group, and a methylpropan-2-yl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method is the bromination of 3-methoxy-2-methylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds with cyclopropane moieties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. The cyclopropane ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-methoxy-3-methylpropan-2-yl)cyclopropane
  • (1-Bromo-3-methoxy-2-ethylpropan-2-yl)cyclopropane
  • (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane

Uniqueness

(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and stability compared to its analogs. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the methoxy and methylpropan-2-yl groups influence its steric and electronic properties .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1-bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane

InChI

InChI=1S/C8H15BrO/c1-8(5-9,6-10-2)7-3-4-7/h7H,3-6H2,1-2H3

InChI Key

XAKZYYXKCLFRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(CBr)C1CC1

Origin of Product

United States

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